2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a sulfanyl group, and a substituted acetamide moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, introduction of the sulfanyl group, and subsequent acetamide substitution. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or acids, while substitution reactions can introduce various functional groups at the sulfanyl position.
Scientific Research Applications
2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity and protein function. The sulfanyl group may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide shares similarities with other imidazole derivatives and sulfanyl-substituted compounds.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
904815-70-9 |
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Molecular Formula |
C23H27N3O2S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H27N3O2S/c1-15-5-7-19(8-6-15)12-26-20(13-27)11-24-23(26)29-14-21(28)25-22-17(3)9-16(2)10-18(22)4/h5-11,27H,12-14H2,1-4H3,(H,25,28) |
InChI Key |
KHHKQSMBABESFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)CO |
Origin of Product |
United States |
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